Home > Products > Screening Compounds P2401 > SCD1 inhibitor-4
SCD1 inhibitor-4 -

SCD1 inhibitor-4

Catalog Number: EVT-8312496
CAS Number:
Molecular Formula: C17H16F3N5O
Molecular Weight: 363.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SCD1 inhibitor-4 belongs to a class of small molecule inhibitors designed through a computational drug discovery approach. This compound was developed as part of a broader effort to identify effective SCD1 inhibitors that could be used in clinical settings to modulate lipid metabolism and combat diseases linked to dysregulated fatty acid synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of SCD1 inhibitor-4 involved several steps, primarily utilizing an accelerated bottom-up drug design platform. This platform integrates machine learning algorithms with functional assessments to optimize the design process. The synthesis feasibility and cost analysis led to the production of multiple candidate compounds, including SCD1 inhibitor-4. Techniques such as high-throughput screening and structure-activity relationship studies were employed to refine the compound's efficacy and pharmacokinetic properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of SCD1 inhibitor-4 features distinct functional groups that enhance its binding affinity to the active site of SCD1. The compound includes aromatic rings and nitro groups that participate in critical interactions with amino acid residues within the enzyme's binding pocket. Structural analysis through molecular docking has shown that these groups facilitate electrostatic interactions and π-cloud interactions, which are essential for effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

SCD1 inhibitor-4 operates by binding to the active site of the SCD1 enzyme, thereby preventing it from catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. The reaction mechanism involves competitive inhibition, where the inhibitor competes with the substrate (stearoyl-CoA) for binding at the active site. This inhibition leads to a decrease in the levels of monounsaturated fatty acids, which can subsequently affect various metabolic pathways within cells .

Mechanism of Action

Process and Data

The mechanism by which SCD1 inhibitor-4 exerts its effects involves several biochemical pathways. Upon binding to SCD1, the inhibitor disrupts normal enzymatic activity, leading to altered fatty acid profiles within cells. This change can trigger endoplasmic reticulum stress responses and modulate signaling pathways associated with cancer cell growth and survival. Studies have indicated that SCD1 inhibition can enhance antitumor immune responses by promoting the production of specific chemokines and cytokines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SCD1 inhibitor-4 exhibits specific physical properties that contribute to its functionality as an enzyme inhibitor:

  • Molecular Weight: The molecular weight is optimized for cellular uptake.
  • Solubility: The compound is designed to be soluble in biological fluids, facilitating its bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for maintaining efficacy during therapeutic applications.

Additionally, detailed analyses using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have provided insights into its structural integrity and purity .

Applications

Scientific Uses

SCD1 inhibitor-4 has several promising applications in scientific research:

  • Cancer Therapy: Due to its ability to inhibit fatty acid synthesis, it is being explored as a potential treatment for various cancers where SCD1 is overexpressed.
  • Metabolic Disorders: The compound may serve as a therapeutic agent in conditions characterized by lipid dysregulation, such as obesity and type 2 diabetes.
  • Research Tool: It can be utilized in studies aimed at understanding lipid metabolism and the role of fatty acids in cellular signaling pathways.
Introduction to Stearoyl-CoA Desaturase 1 (SCD1) and Its Biological Significance

Role of Stearoyl-CoA Desaturase 1 in Lipid Metabolism and Cellular Homeostasis

Stearoyl-CoA Desaturase 1 maintains cellular lipid equilibrium by controlling the ratio of saturated fatty acids to monounsaturated fatty acids, a critical determinant of membrane biogenesis and function. This enzyme’s activity governs the saturation index of cellular lipids, which directly impacts membrane fluidity, organelle integrity, and the localization of transmembrane proteins [1] [9]. Disruption of Stearoyl-CoA Desaturase 1 activity profoundly alters lipid partitioning:

  • Neutral Lipid Synthesis: Monounsaturated fatty acids produced by Stearoyl-CoA Desaturase 1 serve as preferred substrates for triglyceride and cholesterol ester synthesis. Stearoyl-CoA Desaturase 1 deficiency redirects saturated fatty acids toward energy expenditure via β-oxidation rather than storage [1] [4].
  • Lipotoxicity Mitigation: By converting cytotoxic saturated fatty acids like palmitate into less toxic monounsaturated fatty acids, Stearoyl-CoA Desaturase 1 protects against endoplasmic reticulum stress and apoptosis. Accumulation of saturated fatty acids in Stearoyl-CoA Desaturase 1-inhibited cells triggers unfolded protein response pathways, leading to cellular dysfunction [8] [4].
  • Metabolic Flexibility: Stearoyl-CoA Desaturase 1 enables adaptive responses to nutritional cues. High-carbohydrate diets induce Stearoyl-CoA Desaturase 1 transcription through insulin-mediated sterol regulatory element-binding protein 1c activation, promoting de novo lipogenesis and triglyceride storage [1] [9].

Table 1: Key Lipid Substrates and Products of Stearoyl-CoA Desaturase 1 Activity

SubstrateProductPrimary Biological Role
Stearoyl-CoA (18:0)Oleoyl-CoA (18:1 n-9)Major component of phospholipids; Cholesterol esterification
Palmitoyl-CoA (16:0)Palmitoleoyl-CoA (16:1 n-7)Triglyceride synthesis; Membrane fluidity regulation
Saturated VLCFAs*Monounsaturated VLCFAsReduction of lipid toxicity in X-ALD**

Very long-chain fatty acids; *X-linked adrenoleukodystrophy [6]

Stearoyl-CoA Desaturase 1 in Disease Pathogenesis: Cancer, Metabolic Disorders, and Neurological Conditions

Cancer

Stearoyl-CoA Desaturase 1 is overexpressed in multiple malignancies (e.g., lung, breast, colon cancers), where it supports tumor growth, survival, and metastasis through several mechanisms:

  • Membrane Biosynthesis: Rapidly proliferating cancer cells require Stearoyl-CoA Desaturase 1-derived monounsaturated fatty acids for membrane phospholipid synthesis. Oncogenic pathways like Kirsten rat sarcoma virus upregulate Stearoyl-CoA Desaturase 1 to sustain this demand [1] [3].
  • Ferroptosis Suppression: By maintaining high monounsaturated fatty acid incorporation into membranes, Stearoyl-CoA Desaturase 1 displaces polyunsaturated fatty acids, reducing susceptibility to lipid peroxidation and ferroptotic cell death [3] [8].
  • Therapeutic Resistance: Cancer cells evade Stearoyl-CoA Desaturase 1 inhibition by activating fatty acid desaturase 2, which converts palmitate to sapienic acid (16:1 n-10). This alternative desaturation pathway maintains membrane fluidity and attenuates endoplasmic reticulum stress [8].

Metabolic Disorders

Elevated Stearoyl-CoA Desaturase 1 activity correlates with obesity, insulin resistance, and non-alcoholic fatty liver disease:

  • Hepatic Steatosis: High Stearoyl-CoA Desaturase 1 expression increases the oleate/stearate ratio in liver triglycerides, promoting lipid droplet formation. Conversely, Stearoyl-CoA Desaturase 1 knockout mice exhibit reduced adiposity, increased insulin sensitivity, and resistance to diet-induced obesity [1] [4].
  • Lipotoxicity: Impaired Stearoyl-CoA Desaturase 1 function in metabolic stress models (e.g., methionine-choline deficient diet) exacerbates liver injury by increasing saturated fatty acid accumulation, endoplasmic reticulum stress, and inflammatory signaling [4].

Neurological Disorders

Stearoyl-CoA Desaturase 1 exhibits context-dependent roles in neurological pathologies:

  • Neuroprotection in X-ALD: In X-linked adrenoleukodystrophy, where saturated very long-chain fatty acids accumulate, Stearoyl-CoA Desaturase 1-mediated conversion to monounsaturated forms reduces lipid toxicity and endoplasmic reticulum stress [6].
  • Neuroinflammation: Conversely, in multiple sclerosis, Alzheimer’s disease, and Parkinson’s disease, elevated Stearoyl-CoA Desaturase 1 activity in microglia promotes pro-inflammatory responses and neuronal dysfunction [6].

Table 2: Stearoyl-CoA Desaturase 1 in Disease Pathogenesis

Disease CategoryPathogenic MechanismConsequence of Stearoyl-CoA Desaturase 1 Dysregulation
CancerEnhanced membrane synthesis; Ferroptosis resistanceTumor proliferation and survival [3] [8]
Metabolic DiseaseIncreased hepatic triglyceride synthesis; LipotoxicityObesity; Insulin resistance; NAFLD* [1] [4]
Neurological DiseaseSaturated VLCFA** accumulation (X-ALD); Microglial activationNeurodegeneration; Demyelination [6]

Non-alcoholic fatty liver disease; *Very long-chain fatty acids

Rationale for Targeting Stearoyl-CoA Desaturase 1 in Therapeutic Interventions

The central role of Stearoyl-CoA Desaturase 1 in modulating lipid composition, cellular stress responses, and disease pathogenesis establishes it as a compelling therapeutic target. Key rationales include:

  • Metabolic Flexibility of Cancer Cells: While tumors depend on de novo lipogenesis, Stearoyl-CoA Desaturase 1 inhibition uniquely disrupts membrane homeostasis and sensitizes cells to ferroptosis. Combining Stearoyl-CoA Desaturase 1 inhibitors with fatty acid desaturase 2 blockade overcomes resistance by preventing sapienic acid synthesis and inducing endoplasmic reticulum stress [3] [8].
  • Tissue-Specific Dependency: Brain metastases exhibit heightened Stearoyl-CoA Desaturase 1 reliance due to limited extracellular lipid availability, providing a therapeutic window for selective targeting [3].
  • Disease-Modifying Lipid Reprogramming: In X-linked adrenoleukodystrophy, pharmacological induction of Stearoyl-CoA Desaturase 1 activity via liver X receptor agonists reduces saturated very long-chain fatty acid toxicity, demonstrating that context-specific modulation—not merely inhibition—can be beneficial [6].

Table 3: Therapeutic Applications of Stearoyl-CoA Desaturase 1 Modulation

Therapeutic ContextIntervention StrategyObserved Outcome
Oncogenic Kirsten rat sarcoma virus-driven TumorsStearoyl-CoA Desaturase 1 inhibitor monotherapyReduced tumor growth; Increased ferroptosis [3]
SCD1-Inhibitor Resistant CancersDual Stearoyl-CoA Desaturase 1/fatty acid desaturase 2 inhibitionEndoplasmic reticulum stress-induced apoptosis [8]
X-linked AdrenoleukodystrophyLiver X receptor agonist-mediated Stearoyl-CoA Desaturase 1 inductionReduced saturated VLCFA* toxicity [6]

*Very long-chain fatty acids

The development of potent, selective Stearoyl-CoA Desaturase 1 inhibitors like SCD1 inhibitor-4 (half-maximal inhibitory concentration = 4.7 nanomolar) provides tools to exploit these mechanisms. SCD1 inhibitor-4 demonstrates dose-dependent suppression of desaturation indices in vivo (55% reduction at 1 milligram per kilogram; 85% at 10–30 milligram per kilogram), validating its utility for proof-of-concept studies [2] [10]. Future therapeutic success will require isoform-specific inhibitors and combinatorial strategies to address metabolic compensation and tissue-specific vulnerabilities.

Properties

Product Name

SCD1 inhibitor-4

IUPAC Name

5-methyl-N-(1-methylpyrazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxamide

Molecular Formula

C17H16F3N5O

Molecular Weight

363.34 g/mol

InChI

InChI=1S/C17H16F3N5O/c1-11-15(16(26)22-14-6-7-24(2)23-14)21-10-25(11)9-12-4-3-5-13(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,22,23,26)

InChI Key

DUTKICDSXNUMBM-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NN(C=C3)C

Canonical SMILES

CC1=C(N=CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NN(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.